[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3,4-dichlorophenyl)-N'-methylcarbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3,4-dichlorophenyl)-N’-methylcarbamimidothioate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a methoxyphenyl group, a dioxopyrrolidinyl moiety, and a dichlorophenyl-methylcarbamimidothioate group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3,4-dichlorophenyl)-N’-methylcarbamimidothioate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dioxopyrrolidinyl moiety: This can be achieved through the cyclization of appropriate amino acids or their derivatives under controlled conditions.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Attachment of the dichlorophenyl-methylcarbamimidothioate group: This is usually done through nucleophilic substitution reactions, where the dichlorophenyl group is introduced using suitable halogenated precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3,4-dichlorophenyl)-N’-methylcarbamimidothioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl or dichlorophenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogenated compounds and nucleophiles like amines or thiols are used under mild to moderate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.
Biology
In biological research, [1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3,4-dichlorophenyl)-N’-methylcarbamimidothioate is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its unique structure allows it to interact with specific biological targets, potentially leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of other complex molecules. Its reactivity and stability make it valuable for producing high-value chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3,4-dichlorophenyl)-N’-methylcarbamimidothioate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar dichlorophenyl group, used in the production of dyes and herbicides.
Benzylamine: An organic compound with a benzyl group attached to an amine, used in the production of pharmaceuticals.
Steviol glycoside: A compound responsible for the sweet taste of stevia leaves, used as a natural sweetener.
Uniqueness
What sets [1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3,4-dichlorophenyl)-N’-methylcarbamimidothioate apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3,4-dichlorophenyl)-N'-methylcarbamimidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O3S/c1-22-19(23-11-6-7-14(20)15(21)8-11)28-16-10-17(25)24(18(16)26)12-4-3-5-13(9-12)27-2/h3-9,16H,10H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFPSWBWHJVWRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(NC1=CC(=C(C=C1)Cl)Cl)SC2CC(=O)N(C2=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.